N,N'-Bis(2,2'-dithiosalicyl)hydrazide
Overview
Description
N,N’-Bis(2,2’-dithiosalicyl)hydrazide: is a chemical compound known for its selective inhibition of HIV-1 integrase. This compound does not affect other retroviral targets, such as reverse transcriptase, protease, or virus attachment, and exhibits no detectable activity against human topoisomerases I and II .
Mechanism of Action
Target of Action
N,N’-Bis(2,2’-dithiosalicyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .
Biochemical Pathways
By inhibiting the function of HIV-1 integrase, N,N’-Bis(2,2’-dithiosalicyl)hydrazide disrupts the life cycle of the HIV-1 virus . This prevents the virus from replicating and spreading to new cells. The downstream effects of this action include a reduction in viral load and a slowing of disease progression .
Result of Action
The primary result of N,N’-Bis(2,2’-dithiosalicyl)hydrazide’s action is the inhibition of HIV-1 replication . This can lead to a decrease in viral load and a slowing of disease progression in individuals infected with HIV-1 .
Preparation Methods
The synthesis of N,N’-Bis(2,2’-dithiosalicyl)hydrazide involves the reaction of 2,2’-dithiosalicylic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N’-Bis(2,2’-dithiosalicyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s activity.
Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N’-Bis(2,2’-dithiosalicyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: The compound’s selective inhibition of HIV-1 integrase makes it a valuable tool for studying viral integration and developing antiviral therapies.
Medicine: Its potential as an antiviral agent is being explored in preclinical studies.
Comparison with Similar Compounds
N,N’-Bis(2,2’-dithiosalicyl)hydrazide is unique in its selective inhibition of HIV-1 integrase without affecting other retroviral targets. Similar compounds include:
Raltegravir: Another HIV-1 integrase inhibitor, but with a different chemical structure and broader target range.
Elvitegravir: Similar to raltegravir, it inhibits HIV-1 integrase but has different pharmacokinetic properties.
Dolutegravir: A more potent integrase inhibitor with a longer half-life and higher barrier to resistance compared to other integrase inhibitors.
The uniqueness of N,N’-Bis(2,2’-dithiosalicyl)hydrazide lies in its selective inhibition and minimal off-target effects, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2,3,20,21-tetrathia-11,12,29,30-tetrazapentacyclo[30.4.0.04,9.014,19.022,27]hexatriaconta-1(36),4,6,8,14,16,18,22,24,26,32,34-dodecaene-10,13,28,31-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O4S4/c33-25-17-9-1-5-13-21(17)37-38-22-14-6-2-10-18(22)27(35)31-32-28(36)20-12-4-8-16-24(20)40-39-23-15-7-3-11-19(23)26(34)30-29-25/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFCQXUXSGUXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NNC(=O)C5=CC=CC=C5SS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327934 | |
Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-40-8 | |
Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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